molecular formula C9H16N2 B12845663 3-(Piperidin-4-yl)butanenitrile

3-(Piperidin-4-yl)butanenitrile

Cat. No.: B12845663
M. Wt: 152.24 g/mol
InChI Key: OOTGDXWBRMXYFG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The IUPAC name 3-(piperidin-4-yl)butanenitrile precisely describes its molecular structure: a butanenitrile chain (four-carbon aliphatic chain terminating in a nitrile group) substituted at the third carbon by a piperidin-4-yl group. Alternative nomenclature includes 2-methyl-4-(piperidin-4-yl)butanenitrile, emphasizing the methyl branching adjacent to the nitrile. Its molecular formula, $$ \text{C}9\text{H}{14}\text{N}_2 $$, corresponds to a molecular weight of 150.23 g/mol. The compound’s CAS registry number, 14680-51-4, is widely used in chemical databases and commercial catalogs.

Structurally, the piperidine ring adopts a chair conformation, with the nitrogen atom at the 4-position contributing basicity. The nitrile group ($$-\text{C}\equiv\text{N}$$) introduces polarity and reactivity, enabling participation in cycloaddition reactions or serving as a precursor to amines via reduction. Spectroscopic characterization, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, confirms the connectivity: the piperidine protons resonate between δ 1.4–2.8 ppm, while the nitrile carbon appears near δ 120 ppm in $$ ^{13}\text{C} $$-NMR.

Historical Development in Heterocyclic Chemistry

The synthesis of piperidine derivatives dates to the late 19th century, with early work focusing on alkaloid isolation and structural elucidation. This compound emerged in the mid-20th century as part of broader efforts to functionalize piperidine for pharmaceutical applications. Initial synthetic routes involved nucleophilic substitution reactions between 4-piperidine methanol derivatives and acrylonitrile, though yields were modest.

Advancements in catalytic methods during the 1980s–1990s, particularly using palladium-catalyzed cross-coupling, enabled more efficient access to nitrile-containing piperidines. For example, Suzuki-Miyaura coupling of 4-piperidinylboronic acids with brominated nitriles provided a scalable pathway. These developments coincided with growing interest in nitriles as bioisosteres for carboxyl groups in drug design, further driving research into compounds like this compound.

Position Within Piperidine Derivative Research

Piperidine derivatives constitute a cornerstone of medicinal chemistry, featuring prominently in antipsychotics, analgesics, and antiviral agents. This compound distinguishes itself through its hybrid structure, which merges the conformational rigidity of piperidine with the synthetic flexibility of nitriles.

Recent studies highlight its utility as a building block for:

  • Kinase inhibitors : The nitrile group chelates ATP-binding site residues in kinase targets, while the piperidine moiety modulates solubility.
  • Metal-organic frameworks (MOFs) : Its nitrile group coordinates to metal ions, enabling the construction of porous materials for gas storage.
  • Peptide mimetics : Piperidine’s chair conformation mimics proline residues, facilitating the design of protease-resistant peptides.

Comparative analysis with analogous compounds, such as 4-(piperidin-4-yl)butanenitrile (CAS 408538-41-0), reveals that positional isomerism significantly affects physicochemical properties. For instance, 3-substitution confers greater steric hindrance near the nitrile, altering reactivity in nucleophilic additions.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3

InChI Key

OOTGDXWBRMXYFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C1CCNCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

One common approach involves starting from a protected piperidine derivative such as tert-butyl piperidin-4-ylcarbamate. This intermediate can be functionalized by nucleophilic substitution reactions to introduce the butanenitrile side chain.

  • For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution with cyanide sources or cyanoguanidine derivatives to introduce nitrile functionalities at the 4-position of the piperidine ring.

  • After substitution, the carbamate protecting group is removed (deprotected) using acids such as trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Coupling Reactions via Acyl Chloride Intermediates

Another method involves converting carboxylic acid derivatives into acyl chlorides using reagents like thionyl chloride (SOCl2) in the presence of catalytic DMF. The acyl chloride intermediate then reacts with piperidine derivatives to form amide or related linkages, which can be further transformed into nitrile-containing compounds.

  • This method is useful for synthesizing cyanoguanidine derivatives but can be adapted for nitrile introduction by subsequent transformations.

Reduction and Functional Group Transformations

Reduction steps using catalysts such as palladium on carbon under hydrogen atmosphere are employed to reduce intermediates and remove protecting groups.

  • For example, hydrogenation can convert nitro groups to amines or reduce other functionalities, facilitating further functionalization of the piperidine ring.

  • Lithium aluminum hydride (LiAlH4) reductions are also used to convert esters or amides into amines or alcohols, which can then be converted into nitriles by dehydration or substitution reactions.

Direct Alkylation and Chain Extension

Starting from 4-piperidine butyric acid or its esters, alkylation with appropriate halides or bromides bearing nitrile groups or precursors can yield 3-(Piperidin-4-yl)butanenitrile derivatives.

  • For instance, methyl 4-(piperidin-4-yl)butanoate can be converted to the corresponding amide and then alkylated with bromides to introduce side chains, followed by reduction and further functionalization to yield nitrile derivatives.

Representative Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Transformation Yield / Notes
1 tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Nucleophilic substitution with cyanoguanidine or cyanide source Substituted piperidine with nitrile moiety Moderate to high yield
2 Carboxylic acid derivative SOCl2 / DMF, room temperature Acyl chloride intermediate Nearly quantitative yield
3 Acyl chloride + tert-butyl piperidin-4-ylcarbamate Coupling reaction Amide intermediate High yield
4 Protected amine intermediate Deprotection with TFA in CH2Cl2 Free amine Quantitative
5 Ester or amide intermediates LiAlH4 reduction Corresponding amine or alcohol High yield
6 Amine intermediate Alkylation with bromides or halides Alkylated piperidine derivative Moderate yield
7 Nitro-substituted intermediates Catalytic hydrogenation (Pd/C) Amino-substituted piperidine High yield

Detailed Research Findings and Notes

  • The use of tert-butyl carbamate protecting groups on the piperidine nitrogen is common to prevent side reactions during nucleophilic substitutions and coupling reactions.

  • Deprotection is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane being a preferred method due to mildness and efficiency.

  • The nucleophilic substitution step to introduce the nitrile group can be challenging due to competing side reactions; thus, reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield.

  • Reduction steps using LiAlH4 are effective for converting esters or amides to amines, which can then be further functionalized to nitriles via dehydration or substitution.

  • Industrial scale synthesis benefits from streamlined processes that minimize protection/deprotection steps. For example, a two-step synthesis starting from resorcinol derivatives and azacycloalkanones has been developed for related piperidine compounds, emphasizing the importance of process efficiency.

Summary Table of Key Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution tert-butyl 4-((methylsulfonyl)oxy)piperidine, cyanide source, DMF, K2CO3 High regioselectivity, good yields Requires careful control of conditions
Acyl chloride coupling SOCl2, DMF, tert-butyl piperidin-4-ylcarbamate Efficient coupling, high yield Sensitive to moisture, requires dry conditions
Reduction (LiAlH4, Pd/C) LiAlH4 in ether, Pd/C hydrogenation Effective for functional group transformations Sensitive reagents, requires careful handling
Protection/deprotection TFA in CH2Cl2, Boc protection Protects amine functionality Adds steps, may reduce overall yield

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Functional Groups
3-(Piperidin-4-yl)butanenitrile (hypothetical) C₉H₁₆N₂ Piperidine-4-yl linked to butanenitrile chain 152.24 Nitrile, tertiary amine
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile C₂₁H₂₁N₇ Piperidine fused to pyrimidoindole and propanenitrile 387.45 Nitrile, ethynyl, aromatic heterocycle
3-(4-Oxopiperidin-1-yl)benzonitrile C₁₂H₁₄N₂O Piperidone (4-oxo) linked to benzonitrile 202.25 Nitrile, ketone, aryl
3-(4-Piperidinyloxy)benzonitrile hydrochloride C₁₂H₁₃N₂O·HCl Piperidinyloxy bridge to benzonitrile (HCl salt) 252.71 Nitrile, ether, hydrochloride salt
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ Piperidine-4-yl linked to benzonitrile via methylamine 265.79 Nitrile, tertiary amine, hydrochloride

Functional and Pharmacological Differences

  • Solubility and Stability : Hydrochloride salts (e.g., ) enhance aqueous solubility compared to free bases. The ketone in 3-(4-Oxopiperidin-1-yl)benzonitrile may increase metabolic susceptibility via oxidation, whereas the nitrile group in all analogs offers stability under physiological conditions.

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